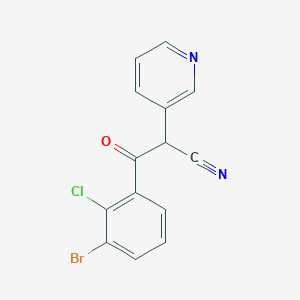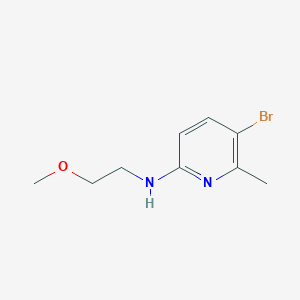![molecular formula C9H13BrN2O B6631313 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BME, and its molecular formula is C10H14BrN2O.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is not fully understood. However, it has been reported to interact with various targets in the body such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various biological processes such as cell signaling, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol are dependent on the target it interacts with. In medicinal chemistry, BME has been reported to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In material science, BME has been used to synthesize materials with unique optical and electronic properties. In biochemistry, BME has been used to study the structure and function of various proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol in lab experiments are its high purity, easy availability, and versatility. However, the limitations of using BME include its potential toxicity, limited solubility, and instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol. In medicinal chemistry, further studies are needed to evaluate the efficacy and safety of BME as a potential drug candidate for the treatment of various diseases. In material science, future research could focus on the synthesis of new materials using BME as a building block. In biochemistry, BME could be used to study the structure and function of various proteins in more detail. Additionally, the development of new synthesis methods for BME could also be an area of future research.
Conclusion:
In conclusion, 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, material science, and biochemistry. Its synthesis method is well-established, and its scientific research applications have been extensively studied. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for research on BME are vast, and it is an exciting area of research for scientists in various fields.
Synthesemethoden
The synthesis of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol involves the reaction of 2-amino-5-bromo-6-methylpyridine with formaldehyde and subsequent reduction with sodium borohydride. This method has been reported to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, BME has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, BME has been used as a building block for the synthesis of various organic materials such as metal-organic frameworks and covalent organic frameworks. In biochemistry, BME has been used as a tool to study the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-8(10)3-4-9(11-7)12(2)5-6-13/h3-4,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKDAWDMIHPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
